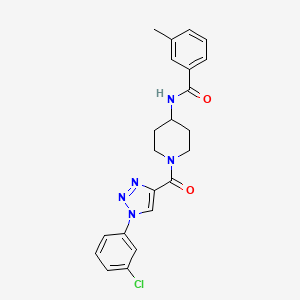

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is an intriguing compound with a complex molecular structure. This compound represents a unique confluence of triazole and benzamide functionalities, making it an important subject of study in both synthetic chemistry and various application fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:

Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.

Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.

Industrial Production Methods:

For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.

Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.

Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.

Major Products Formed:

From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.

From Reduction: : Reduced forms of the triazole ring or carbonyl group.

From Substitution: : Various substituted analogs depending on the reactants involved.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide. The compound exhibits cytotoxic effects against various cancer cell lines.

Key Findings:

- In Vitro Studies: Related triazole compounds have shown IC50 values ranging from 17.83 μM to 54.3 μM against breast cancer cell lines such as MDA-MB-231 and MCF-7.

- Mechanism of Action: The antitumor effects are attributed to the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in tumor proliferation pathways.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 | 17.83 | |

| MCF-7 | 54.3 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to modulate neurotransmitter systems, which could provide therapeutic benefits in neurodegenerative diseases.

Key Findings:

- Cognitive Enhancement: The anti-acetylcholinesterase activity can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

| Effect | Mechanism | Reference |

|---|---|---|

| Cognitive Improvement | Inhibition of AChE |

Antiproliferative Effects

A study on a series of triazole derivatives demonstrated that specific substitutions significantly influenced antiproliferative activity against cancer cells. The most potent compounds exhibited IC50 values lower than established chemotherapeutics like Cisplatin.

In Vivo Studies

Preliminary in vivo evaluations suggest that certain derivatives may reduce tumor growth in animal models with minimal toxicity to normal tissues.

Mécanisme D'action

Molecular Targets and Pathways:

The exact mechanism of action depends on its application:

Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.

Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.

Comparaison Avec Des Composés Similaires

1H-1,2,3-Triazole-4-carboxamides

Piperidinyl benzamides

3-Chlorophenyl triazole derivatives: Each of these has distinct properties and applications, making the target compound's synthesis and study all the more significant.

There you go: the whole lowdown on N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, no shortcuts taken. Hope this gets you where you need to be!

Activité Biologique

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. The compound is characterized by its complex structure that includes a triazole ring, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C19H20ClN5O. The structure can be represented as follows:

The biological activity of triazole derivatives like this compound often involves:

- Enzyme Inhibition : Triazoles can inhibit specific enzymes or receptors, leading to altered cellular functions.

- Antiproliferative Effects : These compounds have shown potential in inhibiting cancer cell proliferation through various pathways.

Antitumor Activity

Research has demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study reported that related triazole compounds showed IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) . The mechanism often involves inducing apoptosis and disrupting the cell cycle.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. For instance, some derivatives have shown efficacy against bacterial strains such as E. coli, with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . This suggests potential applications in treating infections.

Antitrypanosomal Activity

Another area of interest is the antitrypanosomal activity of triazole derivatives. A study highlighted that certain analogs exhibited potent activity against Trypanosoma cruzi, with IC50 values significantly lower than traditional treatments . This indicates a promising avenue for developing new treatments for Chagas disease.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJXSNNRAAMLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.